molecular formula C8H6OS B1625077 1-(5-Ethynylthiophen-2-yl)ethanone CAS No. 658701-97-4

1-(5-Ethynylthiophen-2-yl)ethanone

Cat. No.: B1625077
CAS No.: 658701-97-4
M. Wt: 150.2 g/mol
InChI Key: HPMWZCLCPNXGCU-UHFFFAOYSA-N
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Description

1-(5-Ethynylthiophen-2-yl)ethanone is an organic compound with the molecular formula C8H6OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Ethynylthiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 5-bromo-2-thiophenecarboxaldehyde reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine. The product is then deprotected using a fluoride source, such as tetrabutylammonium fluoride, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethynylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or thiols.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for halogenation.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(5-Ethynylthiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be employed in the study of biological pathways and enzyme interactions.

    Industry: It is used in the production of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(5-Ethynylthiophen-2-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, hydrogen bonding, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(5-Bromothiophen-2-yl)ethanone
  • 1-(5-Chlorothiophen-2-yl)ethanone
  • 1-(5-Methylthiophen-2-yl)ethanone

Comparison: 1-(5-Ethynylthiophen-2-yl)ethanone is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its halogenated or methylated counterparts. Additionally, the ethynyl group can enhance the compound’s ability to participate in π-π interactions, making it valuable in the design of materials with specific electronic properties.

Properties

IUPAC Name

1-(5-ethynylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c1-3-7-4-5-8(10-7)6(2)9/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMWZCLCPNXGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466436
Record name 1-(5-ethynylthiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658701-97-4
Record name 1-(5-ethynylthiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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